molecular formula C15H20O5 B1670184 Deepoxy-deoxynivalenol CAS No. 88054-24-4

Deepoxy-deoxynivalenol

Cat. No. B1670184
CAS RN: 88054-24-4
M. Wt: 280.32 g/mol
InChI Key: ZACLXWTWERGCLX-RXDVDPODSA-N
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Description

Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), which is produced by enzymatic transformation of certain intestinal bacteria . It is found to be a metabolite of the trichothecene mycotoxin deoxynivalenol, which can be generally found in swine . It exhibits less toxicity on intestinal barrier function .


Synthesis Analysis

DOM-1 is produced by the enzymatic transformation of DON by certain intestinal bacteria . It was demonstrated that DON increased the load of Campylobacter jejuni in the gut and inner organs .


Molecular Structure Analysis

The molecular structure of DOM-1 is similar to that of DON, but it lacks the epoxide ring, which is responsible for the toxicity of DON . The empirical formula of DOM-1 is C15H20O5 .

Scientific Research Applications

Reduced Toxicity on Intestinal Barrier Function

DOM-1, a metabolite of deoxynivalenol (DON), has been shown to exhibit significantly less toxicity on the intestinal barrier function. This is particularly relevant in poultry, where DOM-1 supplementation in feed improved the birds’ performance and led to a better feed conversion ratio. Unlike DON, DOM-1 does not negatively affect gut permeability, which is crucial for maintaining the health and productivity of livestock .

Impact on Campylobacter jejuni Colonization and Translocation

Research indicates that DOM-1 can reduce the negative effects of DON on the colonization and translocation of Campylobacter jejuni in broilers. This is significant because C. jejuni is a major foodborne pathogen that can cause gastroenteritis in humans. The presence of DOM-1 in feed, resulting from the enzymatic biotransformation of DON, leads to lower C. jejuni counts in the intestine and internal organs .

Comparative Cytotoxicity Analysis

DOM-1 has been compared to DON in terms of cytotoxicity and cellular effects using differentiated porcine intestinal epithelial cells. The findings suggest that DOM-1 is much less toxic than DON, confirming the safety of feed additives that transform DON to DOM-1. This is important for the development of safer animal feeds that can mitigate the effects of mycotoxins .

Apoptosis and MAPK Signalling

The ability of DOM-1 to induce apoptosis and mitogen-activated protein kinase (MAPK) signalling has been investigated. Unlike DON, DOM-1 does not induce expression of cleaved caspase-3 or alter MAPK p38 and p42/p44 expression, which are markers of cellular stress and apoptosis. This suggests that DOM-1 could be a safer alternative in contexts where DON is known to cause cellular damage .

Oxidative Events and Mitochondrial Structure Alterations

Studies have explored whether DOM-1 induces oxidative events and alterations in mitochondrial structure. The results indicate that DOM-1-treated cells do not show increased intracellular reactive oxygen species (ROS) or changes in mitochondrial morphology, which are common indicators of oxidative stress and cellular damage. This highlights the potential of DOM-1 as a non-toxic alternative for various applications .

Metabolism and Toxicity on Ribosomes

Research into the metabolism of DOM-1 and its impact on ribosomes, the molecular targets of trichothecenes, has been conducted. Understanding the interaction between DOM-1 and ribosomes is essential for assessing the safety of this compound, especially in the context of food safety and animal feed production .

Future Directions

Future research should focus on understanding the specific mechanisms through which DOM-1 is detoxified. This will provide an efficient, safe, and economical means for the removal of toxins from food and feed .

Mechanism of Action

Target of Action

Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), a mycotoxin produced by various Fusarium species . The primary targets of DOM-1 are intestinal epithelial cells . These cells are challenged by mycotoxins and many bacterial pathogens . It has been shown that DON, as well as Campylobacter jejuni, have a negative impact on gut integrity .

Mode of Action

DOM-1 interacts with its targets, the intestinal epithelial cells, in a way that reduces the negative effects of DON . This is because DOM-1 lacks the epoxide ring, which is responsible for the toxicity of DON . In addition, DOM-1 can alter major intracellular signaling pathways within theca cells that can perturb normal folliculogenesis in the ovary, resulting in infertility in dairy cows . They function through the activation of a specific tyrosine kinase receptor that transduces the signal by activating several intracellular signaling pathways .

Biochemical Pathways

The presence of DOM-1 in the feed, as a result of the enzymatic biotransformation of DON, leads to a lower C. jejuni count in the intestine . This indicates that DOM-1 affects the biochemical pathways related to the colonization and translocation of C. jejuni in broilers . Furthermore, DON and DOM-1 at sub-toxic level can activate major mitogen-induced proliferative molecules within theca cells that can stimulate tumorigenesis in the ovary .

Pharmacokinetics

It is known that dom-1 supplementation in the feed improves the birds’ performance and leads to a better feed conversion ratio throughout the trial .

Result of Action

The presence of DOM-1 in the feed leads to a lower C. jejuni count in the intestine and better feed conversion ratio jejuni counts in the intestine and internal organs . On the contrary, a significant decrease in body weight was observed for chickens receiving the DON diet with or without C. jejuni compared to the other groups .

Action Environment

The action of DOM-1 is influenced by environmental factors such as the presence of other mycotoxins and bacterial pathogens . For instance, the co-exposure of birds to DON and C. jejuni resulted in a higher C. jejuni count in the intestine .

properties

IUPAC Name

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLXWTWERGCLX-MDUHGFIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007920
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deepoxy-deoxynivalenol

CAS RN

88054-24-4
Record name Deepoxydeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88054-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deepoxy-deoxynivalenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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